Alizarin Fluorine Blue
Overview
Description
Mechanism of Action
Target of Action
Alizarin Fluorine Blue, also known as Alizarinkomplexon or Alizarin complexone, primarily targets fluoride ions . It is used in the preparation of a new functional resin for the selective collection of fluoride ions .
Mode of Action
The compound interacts with its targets by forming a complex with lanthanum (III), referred to as AFB-La . This complex is loaded onto an ion-exchange resin, which then selectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .
Biochemical Pathways
It is known that the compound plays a role in the separation and determination of fluoride ions . This is particularly useful in various fields such as studies on dental diseases and the metabolism and pharmacokinetics of fluorinated drugs .
Pharmacokinetics
It is known that the compound has a molecular weight of 38532 .
Result of Action
The primary result of this compound’s action is the selective adsorption of fluoride ions . This allows for the concentration of fluoride ions in an eluate, which can then be determined using an ion-selective electrode . It’s also found that alizarin decreased HepG2 cell viability in a dose-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the yield of this compound during synthesis can be increased from 13 to 61 percent by using an aqueous ethanolic solvent of minimum alkalinity .
Biochemical Analysis
Biochemical Properties
Alizarin Fluorine Blue is known to interact with various biomolecules. For instance, it forms a complex with lanthanum (AFB-La), which is effective for the selective adsorption of fluoride ion . This interaction plays a crucial role in biochemical reactions, particularly in the context of fluoride ion separation and determination.
Cellular Effects
It has been found to decrease cell viability in a dose-dependent manner in human hepatoma cell line HepG2 . This suggests that this compound may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been shown to exhibit agonistic activity toward the AHR receptor, activating the AHR-CYP1A1 signaling pathway in HepG2 cells . This activation could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used for the selective collection of fluoride ion . Over time, the resin loaded with AFB-La can be regenerated by washing with water and used repeatedly without functional deterioration
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Fluoride, which this compound selectively adsorbs, has been studied extensively. Fluoride intake has been linked to toxicity phenotypes closely associated with neurotoxicity
Metabolic Pathways
It is known to interact with the AHR-CYP1A1 pathway , which could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alizarin complexone typically involves the reaction of alizarin with iminodiacetic acid under controlled conditions. The process generally requires a solvent such as methanol and a catalyst to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of alizarin complexone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Alizarin Fluorine Blue undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and fluoride.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Substitution: Can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as calcium chloride or magnesium sulfate in aqueous solutions.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Often involves nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions are the corresponding metal complexes, which are often highly colored and can be used for analytical purposes .
Scientific Research Applications
Alizarin Fluorine Blue has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Alizarin Red S: Another derivative of alizarin, used for similar purposes but with different spectral properties.
Alizarin Fluorine Blue: A related compound with applications in fluorescence-based detection.
Uniqueness
This compound is unique due to its high stability and specificity in forming complexes with certain metal ions. Its ability to form highly stable complexes makes it particularly valuable in analytical applications where precision and accuracy are crucial .
Properties
IUPAC Name |
2-[carboxymethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGYBONXWGOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)CN(CC(=O)O)CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063240 | |
Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown-orange crystals insoluble in water; [Sax] | |
Record name | Alizarin complexone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1957 | |
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CAS No. |
3952-78-1 | |
Record name | Alizarin complexone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3952-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Alizarin complexone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003952781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alizarin complexone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-(carboxymethyl)-N-[(9,10-dihydro-3,4-dihydroxy-9,10-dioxo-2-anthracenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxyanthraquinon-2-ylmethyliminodi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZARIN COMPLEXONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8W05MTS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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